5-(6-Aminohexanamido)valeric acid

货号:

B1217943

CAS 编号:

95913-74-9

分子量:

230.3 g/mol

InChI 键:

MLUOEPZHQOFNPH-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

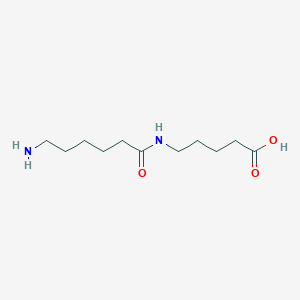

5-(6-Aminohexanamido)valeric acid is a synthetic derivative of valeric acid (pentanoic acid, C₅H₁₀O₂), characterized by the substitution of an aminohexanamido group (-NH-(CH₂)₅-CONH₂) at the fifth carbon position. This modification introduces both amide and primary amine functionalities, distinguishing it from simpler valeric acid derivatives.

属性

CAS 编号 |

95913-74-9 |

|---|---|

分子式 |

C11H22N2O3 |

分子量 |

230.3 g/mol |

IUPAC 名称 |

5-(6-aminohexanoylamino)pentanoic acid |

InChI |

InChI=1S/C11H22N2O3/c12-8-4-1-2-6-10(14)13-9-5-3-7-11(15)16/h1-9,12H2,(H,13,14)(H,15,16) |

InChI 键 |

MLUOEPZHQOFNPH-UHFFFAOYSA-N |

SMILES |

C(CCC(=O)NCCCCC(=O)O)CCN |

规范 SMILES |

C(CCC(=O)NCCCCC(=O)O)CCN |

同义词 |

SFN 70 SFN-70 |

产品来源 |

United States |

相似化合物的比较

Key Observations :

- Unlike 5-phenylvaleric acid (), which prioritizes hydrophobic interactions, the aminohexanamido group may improve aqueous solubility relative to purely aromatic derivatives.

Pharmacological and Biochemical Activity

GABA Receptor Modulation

- Valeric acid exhibits allosteric modulation of GABAₐ receptors, contributing to sedative and anxiolytic effects in Valeriana species. However, it lacks direct agonist activity due to the absence of an amine group .

- 5-Aminovaleric acid, a GABA homolog, shows closer structural similarity to GABA and may directly bind GABA receptors, though its shorter chain limits bioavailability .

- This compound: The extended alkyl chain and amide linkage could enhance blood-brain barrier penetration compared to 5-aminovaleric acid, while the amine group may enable direct receptor interactions. This positions it as a candidate for neuroactive drug development .

Metabolic Pathways

- Valeric acid is metabolized into esters (e.g., ethyl valerate) with applications in biofuels and fragrances .

- This compound is likely metabolized via hydrolysis of the amide bond, releasing 6-aminohexanoic acid and valeric acid. This pathway mirrors the degradation of structurally related acrylamidohexanoic acid derivatives ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。